Methacrylonitrile-d5
Overview
Description
Methacrylonitrile-d5 is a deuterated form of methacrylonitrile, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and distinct isotopic labeling. This compound has the molecular formula D2C=C(CD3)CN and a molecular weight of 72.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacrylonitrile-d5 can be synthesized through the deuteration of methacrylonitrile. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a suitable catalyst in a reactor designed to handle high pressures and temperatures. The reaction is monitored to ensure the desired level of deuteration is achieved, and the product is purified to remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions: Methacrylonitrile-d5 undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form poly(this compound), which is used in the production of specialty polymers.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form substituted products.
Oxidation and Reduction: this compound can be oxidized to form methacrylic acid-d5 or reduced to form methacrylamide-d5.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Addition Reactions: Reagents like sodium amide or lithium aluminum hydride are used under anhydrous conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific temperature and solvent conditions.
Major Products Formed:
Polymerization: Poly(this compound)
Addition Reactions: Substituted this compound derivatives
Oxidation: Methacrylic acid-d5
Reduction: Methacrylamide-d5
Scientific Research Applications
Methacrylonitrile-d5 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs for improved pharmacokinetic properties.
Industry: Applied in the production of specialty polymers and materials with enhanced properties
Mechanism of Action
The mechanism of action of methacrylonitrile-d5 involves its participation in various chemical reactions due to the presence of the nitrile group and the double bond. The deuterium atoms provide stability and allow for detailed tracking in studies. The compound interacts with molecular targets through addition, polymerization, and substitution reactions, influencing the pathways involved in these processes .
Comparison with Similar Compounds
Methacrylonitrile-d5 is compared with other similar compounds such as:
Methacrylonitrile: The non-deuterated form, which has similar reactivity but lacks the isotopic labeling.
Acrylonitrile: A related compound with a similar structure but different reactivity due to the absence of the methyl group.
Methyl methacrylate-d5: Another deuterated compound used in polymer production but with different functional groups.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise monitoring of chemical processes is required .
Properties
IUPAC Name |
3,3-dideuterio-2-(trideuteriomethyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3/i1D2,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCMBHHDWRMZGG-KPAILUHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C#N)C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467688 | |
Record name | Methacrylonitrile-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32376-01-5 | |
Record name | Methacrylonitrile-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32376-01-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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